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Compound of Interest

Compound Name: Oveporexton

Cat. No.: B15617484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating mild to moderate adverse events

associated with the investigational drug Oveporexton (TAK-861). The information is compiled

from Phase 2 and Phase 3 clinical trial data and is intended to assist researchers in their

experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is Oveporexton and what is its mechanism of action?

Oveporexton (also known as TAK-861) is an investigational, orally administered, selective

orexin receptor 2 (OX2R) agonist.[1][2][3] It is designed to treat narcolepsy type 1 by targeting

the underlying cause of the disease, which is a deficiency in the neuropeptide orexin.[3] By

selectively stimulating OX2R, Oveporexton aims to restore the diminished orexin signaling,

thereby promoting wakefulness and stabilizing the sleep-wake cycle.[2][3]

Q2: What are the most common mild to moderate adverse events observed with

Oveporexton?

Across Phase 2 and Phase 3 clinical trials, the most frequently reported mild to moderate

adverse events are insomnia, urinary urgency, and urinary frequency.[1][2][3][4][5][6][7]

Importantly, no serious treatment-related adverse events have been reported in the clinical

trials.[1][2][3][4][6][7]
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Q3: Is there a risk of liver injury with Oveporexton?

Another orexin receptor 2 agonist, TAK-994, was associated with hepatotoxic effects in a phase

2 trial.[8][9] However, clinical trials of Oveporexton have not reported any drug-induced liver

injury.[8]

Troubleshooting Guide for Mild to Moderate Adverse
Events
Insomnia
Insomnia is a commonly reported adverse event, likely due to the wakefulness-promoting

mechanism of Oveporexton.

Potential Mitigation Strategies:

Dosing Time Adjustment: Administering the last dose of Oveporexton earlier in the day may

help to reduce its stimulating effects at bedtime. Researchers should consider the

pharmacokinetic profile of the drug when adjusting dosing schedules.

Sleep Hygiene Education: Implementing good sleep hygiene practices can be beneficial.

This includes maintaining a regular sleep schedule, creating a relaxing bedtime routine,

ensuring a dark and quiet sleep environment, and avoiding caffeine and other stimulants

close to bedtime.

Low-Dose Sedating Antidepressants: In some cases, a low dose of a sedating

antidepressant, such as doxepin, may be considered.[10] However, the potential for drug-

drug interactions should be carefully evaluated.

Cognitive Behavioral Therapy for Insomnia (CBTi): CBTi is a non-pharmacological

intervention that has been shown to be effective for treating insomnia and is recommended

as a first-line treatment.[10][11]

Urinary Urgency and Frequency
The exact mechanism for urinary urgency and frequency with Oveporexton is still under

investigation, but it is thought to be related to the role of the orexin system in bladder control. A
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study in rats has suggested the involvement of the orexin OX2 receptor-dependent pathway in

the development of overactive bladder.[12][13]

Potential Mitigation Strategies:

Fluid Management: Advise participants to moderate their fluid intake, particularly in the hours

leading up to bedtime.

Bladder Training: This involves scheduled voiding and gradually increasing the time between

voids to improve bladder control.

Pelvic Floor Muscle Exercises (Kegels): Strengthening the pelvic floor muscles can help to

improve bladder control and reduce symptoms of urgency and frequency.

Pharmacological Intervention: For persistent symptoms, medications used to treat overactive

bladder, such as anticholinergics or beta-3 adrenergic agonists, could be considered.

However, the potential for interactions with Oveporexton must be carefully assessed.

Quantitative Data Summary
The following table summarizes the incidence of the most common adverse events reported in

the Phase 3 clinical trials of Oveporexton (FirstLight and RadiantLight).[6] Please note that a

detailed breakdown of adverse events by dosage is not yet publicly available.

Adverse Event Incidence Severity

Insomnia Most Common Mild to Moderate

Urinary Urgency Most Common Mild to Moderate

Urinary Frequency Most Common Mild to Moderate

Experimental Protocols
Detailed protocols for the Phase 3 clinical trials of Oveporexton can be accessed through the

clinical trial identifiers:

FirstLight Study: NCT06470828
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RadiantLight Study: NCT06505031

A summary of the key aspects of the FirstLight study protocol is provided below.

FirstLight Study (NCT06470828) Protocol Summary:

Objective: To evaluate the efficacy and safety of TAK-861 in people with narcolepsy type 1.

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: Approximately 152 individuals with narcolepsy type 1.

Treatment Arms:

TAK-861 Dose 1 (oral tablet) for 12 weeks.

TAK-861 Dose 2 (oral tablet) for 12 weeks.

Placebo (oral tablet) for 12 weeks.

Primary Outcome Measures: To assess the effectiveness of TAK-861 in improving excessive

daytime sleepiness after 3 months of treatment.

Secondary Outcome Measures:

To evaluate the effectiveness of TAK-861 in reducing the number of cataplexy attacks.

To assess the effect of TAK-861 on the ability to maintain attention.

To evaluate the impact of TAK-861 on overall quality of life.

To assess the safety of TAK-861.
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Caption: Mechanism of action of Oveporexton as an OX2R agonist.
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Caption: High-level overview of a participant's journey in a clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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